3-bromonaphthalene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromonaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C10H6BrClO2S. It is a derivative of naphthalene, where a bromine atom is substituted at the third position and a sulfonyl chloride group is attached at the first position. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromonaphthalene-1-sulfonyl chloride typically involves the bromination of naphthalene followed by sulfonylation. One common method is the selective bromination of 1-bromonaphthalene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromonaphthalene is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-bromonaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The bromine atom can participate in reactions such as Suzuki–Miyaura coupling, where it is replaced by other groups in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) are used under basic conditions.
Suzuki–Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid, and a base such as potassium carbonate.
Major Products
Nucleophilic Substitution: Produces sulfonamides, sulfonate esters, or sulfonothioates depending on the nucleophile used.
Suzuki–Miyaura Coupling: Results in the formation of biaryl compounds.
Scientific Research Applications
3-bromonaphthalene-1-sulfonyl chloride is used in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.
Biology: It serves as a reagent in the modification of biomolecules, such as the sulfonation of proteins and peptides.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-bromonaphthalene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Comparison with Similar Compounds
Similar Compounds
1-bromonaphthalene: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
Naphthalene-1-sulfonyl chloride: Lacks the bromine atom, limiting its use in electrophilic aromatic substitution reactions.
3-chloronaphthalene-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and selectivity in certain reactions
Uniqueness
3-bromonaphthalene-1-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile reagent in organic synthesis and research .
Properties
CAS No. |
2639420-33-8 |
---|---|
Molecular Formula |
C10H6BrClO2S |
Molecular Weight |
305.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.